molecular formula C20H16ClN3O5S B5133116 2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide

2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide

Cat. No. B5133116
M. Wt: 445.9 g/mol
InChI Key: WIJIEJXZUYCQLA-UHFFFAOYSA-N
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Description

2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, N-(2-nitrophenyl)-2-chloro-5-[(3-methylphenyl)amino]benzamide, and is commonly referred to as "compound X" in the scientific literature. In

Mechanism of Action

The mechanism of action of 2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and human neutrophil elastase. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide are not fully understood. However, this compound has been shown to have cytotoxic effects on certain cancer cell lines and has been studied for its potential use in drug discovery.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide in lab experiments is its potential use in drug discovery. Additionally, this compound has been shown to have cytotoxic effects on certain cancer cell lines, making it a potentially useful tool in cancer research. One limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for research on 2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide. One potential direction is further studies on its mechanism of action, which may help to identify additional potential applications for this compound. Additionally, further studies on the cytotoxic effects of this compound on cancer cell lines may lead to the development of new cancer treatments. Finally, studies on the potential use of this compound in drug discovery may lead to the development of new drugs for a variety of diseases.

Synthesis Methods

The synthesis of 2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide involves several steps. First, 2-chloro-5-nitrobenzoic acid is reacted with thionyl chloride to form 2-chloro-5-chlorosulfonylbenzoic acid. Next, this intermediate is reacted with 3-methylaniline to form 2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid. Finally, this compound is reacted with 2-nitroaniline to form the target compound, 2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide.

Scientific Research Applications

2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on certain enzymes and has been studied for its potential use in drug discovery. Additionally, this compound has been studied for its potential applications in cancer research, as it has been shown to have cytotoxic effects on certain cancer cell lines.

properties

IUPAC Name

2-chloro-5-[(3-methylphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5S/c1-13-5-4-6-14(11-13)23-30(28,29)15-9-10-17(21)16(12-15)20(25)22-18-7-2-3-8-19(18)24(26)27/h2-12,23H,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJIEJXZUYCQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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